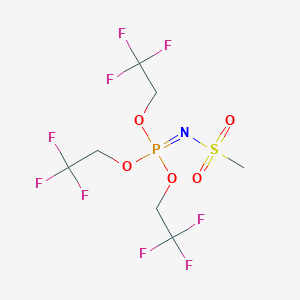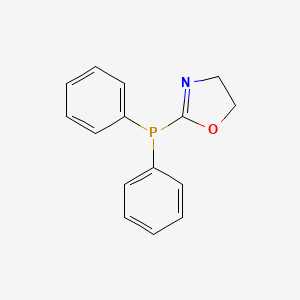
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of trifluoroethyl groups and a methanesulfonyl group attached to a phosphorimidate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate typically involves the reaction of trifluoroethanol with a suitable phosphorimidate precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced products.
Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethyl sulfonates, while reduction may produce trifluoroethyl phosphines.
Applications De Recherche Scientifique
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in the study of enzyme mechanisms and protein modifications.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacological tool.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate involves its interaction with specific molecular targets and pathways. The trifluoroethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The methanesulfonyl group provides additional functionalization, enabling the compound to act as a versatile reagent in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2,2-trifluoroethyl)phosphate: Known for its use in nonflammable electrolytes for lithium-ion batteries.
Tris(2,2,2-trifluoroethyl)borate: Used as a reagent in organic synthesis and known for its unique reactivity.
Tris(2,2,2-trifluoroethyl)phosphite: Employed as a ligand in organometallic chemistry and as an electrolyte additive.
Uniqueness
Tris(2,2,2-trifluoroethyl) N-(methanesulfonyl)phosphorimidate stands out due to its combination of trifluoroethyl and methanesulfonyl groups, which provide unique reactivity and functionalization options. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
378795-41-6 |
|---|---|
Formule moléculaire |
C7H9F9NO5PS |
Poids moléculaire |
421.18 g/mol |
Nom IUPAC |
N-[tris(2,2,2-trifluoroethoxy)-λ5-phosphanylidene]methanesulfonamide |
InChI |
InChI=1S/C7H9F9NO5PS/c1-24(18,19)17-23(20-2-5(8,9)10,21-3-6(11,12)13)22-4-7(14,15)16/h2-4H2,1H3 |
Clé InChI |
SEUZQGHKQSLZCM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N=P(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)

![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)




![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)

